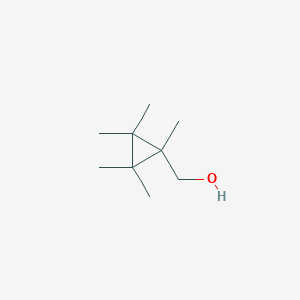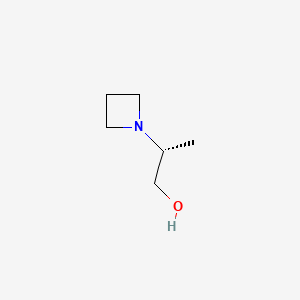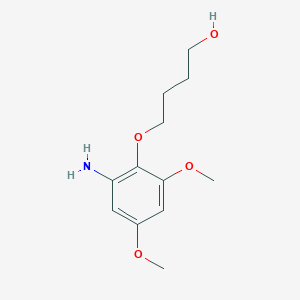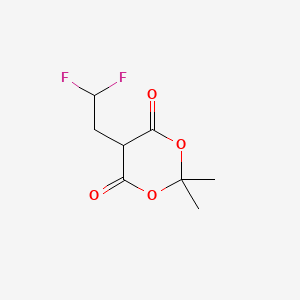
1-(2-Methoxyethyl)indole-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)indole-7-carbaldehyde is a chemical compound belonging to the indole family, which is known for its significant role in various biological and chemical processes Indole derivatives are prevalent in natural products and pharmaceuticals, making them a subject of extensive research
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)indole-7-carbaldehyde typically involves the modification of the indole ring system. One common method is the Leimgruber–Batcho indole synthesis, which is a multi-step process starting from o-nitrotoluene and involving several key intermediates . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methoxyethyl)indole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the aldehyde group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(2-Methoxyethyl)indole-7-carbaldehyde has diverse applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-(2-Methoxyethyl)indole-7-carbaldehyde exerts its effects involves interactions with various molecular targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, altering their activity .
Comparación Con Compuestos Similares
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and as a precursor for biologically active molecules.
1-(2-Methoxyethyl)-7-methyl-1H-indole-2-carbaldehyde: Another indole derivative with similar synthetic routes and applications.
Uniqueness: 1-(2-Methoxyethyl)indole-7-carbaldehyde stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its methoxyethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject of study for chemists, biologists, and industrial researchers alike.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
1-(2-methoxyethyl)indole-7-carbaldehyde |
InChI |
InChI=1S/C12H13NO2/c1-15-8-7-13-6-5-10-3-2-4-11(9-14)12(10)13/h2-6,9H,7-8H2,1H3 |
Clave InChI |
ZREWJPOGHIEZLD-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C=CC2=C1C(=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-YL]acetate](/img/structure/B13895163.png)



![(1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13895201.png)

![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B13895223.png)





![Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13895250.png)

